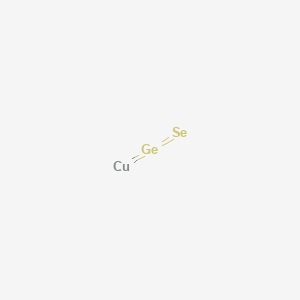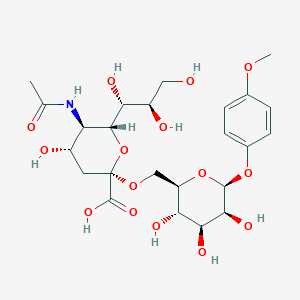![molecular formula C5H11ClF3NO B6313664 N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98% CAS No. 1301739-19-4](/img/structure/B6313664.png)
N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%” is a chemical compound with the molecular formula C5H11ClF3NO. It’s often used in various chemical reactions and synthesis processes .
Chemical Reactions Analysis
“N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%” can participate in various chemical reactions. For instance, it was used in the derivatization of aqueous carboxylic acids to the corresponding 2,2,2-trifluoroethylamide derivative .Physical And Chemical Properties Analysis
“N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%” is a solid at room temperature . It has a molecular weight of 193.59 g/mol. It’s sensitive to moisture .Scientific Research Applications
N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98% is a versatile reagent that is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of metal complexes, such as those used in catalysis reactions. In addition, N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98% is used in the synthesis of peptides and proteins.
Mechanism of Action
N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98% is an acid-base reagent that is used to catalyze a variety of reactions. It acts as a proton donor, which increases the rate of reaction by providing a proton to the reaction mixture. The protonation of the substrate increases its reactivity and facilitates the formation of the desired product.
Biochemical and Physiological Effects
N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. It has also been shown to have anti-tumor and anti-cancer effects. In addition, N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98% has been shown to have anti-bacterial and anti-viral effects.
Advantages and Limitations for Lab Experiments
N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98% is an advantageous reagent to use in laboratory experiments due to its high reactivity, low cost, and availability. It is also easy to use and can be stored for long periods of time without degradation. However, N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98% has some limitations. It is corrosive and can cause skin and eye irritation. In addition, it can react with other compounds, such as alcohols and amines, which can lead to unwanted side reactions.
Future Directions
N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98% has a variety of potential future applications. It could be used as a catalyst for the synthesis of novel compounds, such as pharmaceuticals and agrochemicals. It could also be used in the synthesis of peptides and proteins. In addition, it could be used in the synthesis of metal complexes, such as those used in catalysis reactions. Finally, it could be used in the development of new drugs and treatments for diseases.
Synthesis Methods
N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98% is synthesized through a two-step process. The first step involves the reaction of ethyl trifluoromethyl ether with hydrochloric acid to form N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%. This reaction occurs in the presence of a catalyst, such as an acidic ion exchange resin. The second step involves the purification of the N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98% through recrystallization.
Safety and Hazards
“N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%” is classified as moderately toxic. It’s harmful if swallowed, in contact with skin, or inhaled . It can cause skin and eye irritation . Safety measures include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .
properties
IUPAC Name |
N-ethyl-2-(trifluoromethoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-2-9-3-4-10-5(6,7)8;/h9H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLSLBZMHFKAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)

![N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313633.png)

![DTT / TG12 [Dithiothreitol + alpha-Thioglycerol] (1:2 mixture) [Matrix for FABMS and liquid SIMS]](/img/structure/B6313666.png)
![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313675.png)